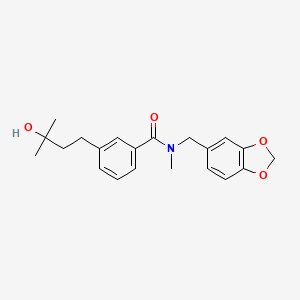

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

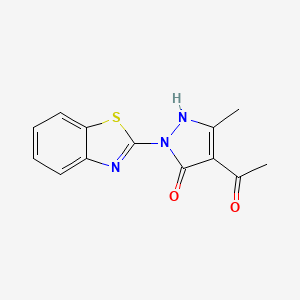

Synthesis Analysis

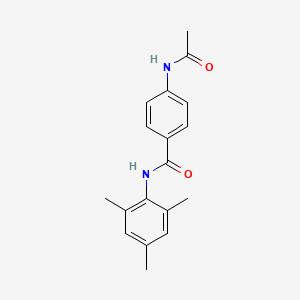

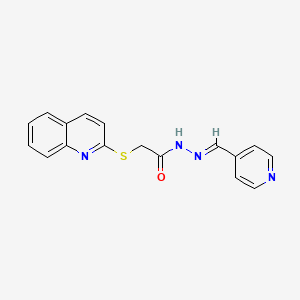

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide and related compounds involves complex organic reactions. Patel and Dhameliya (2010) detailed the synthesis and biological activity of related benzamide derivatives, showcasing the methods of condensation and reaction with hydrazine to produce pyrazole derivatives, which could offer insights into analogous synthesis pathways for the target compound (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by spectroscopic methods including NMR, IR, and X-ray analysis. Al Mamari and Al Lawati (2019) reported on the structure determination of a similar benzamide compound, emphasizing the role of N,O-bidentate directing groups which are relevant to understanding the molecular geometry and potential reactivity of the target compound (Al Mamari & Al Lawati, 2019).

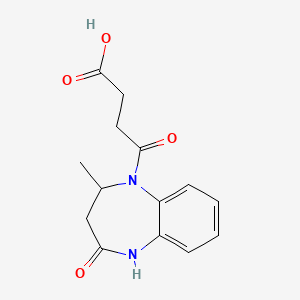

Chemical Reactions and Properties

Research on benzamide derivatives often explores their reactivity in various chemical reactions, including their role as intermediates in the synthesis of more complex molecules. The study of such compounds’ chemical behavior, especially in terms of their reactivity with different reagents, provides valuable insights into their versatility and potential applications in synthetic chemistry.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies like the one conducted by OriiSeiki et al. (1963) on m-methylbenzamide can offer comparative insights into how structural variations affect these properties in related compounds (OriiSeiki et al., 1963).

Wissenschaftliche Forschungsanwendungen

Bactericidal Activity

Research conducted by Zadrazilova et al. (2015) has shown that certain substituted benzamides exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of benzamide derivatives in addressing antibiotic resistance. This suggests that similar compounds, including the one , could be explored for their antimicrobial properties (Zadrazilova et al., 2015).

Biosensors

Karimi-Maleh et al. (2014) developed a high-sensitive biosensor based on a benzamide derivative-modified electrode for the electrocatalytic determination of biomolecules. This illustrates the utility of benzamide derivatives in creating sensitive and specific biosensors for medical and environmental monitoring applications (Karimi-Maleh et al., 2014).

Pharmacological Evaluation

Rodrigues et al. (2016) describe the design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives of benzamides as potent inhibitors of histone deacetylases (HDACs), which are relevant for cancer therapy. Such studies indicate the potential of benzamide derivatives in developing new therapeutic agents for treating cancer (Rodrigues et al., 2016).

Photocatalytic Degradation

Torimoto et al. (1996) investigated the photocatalytic degradation of a benzamide derivative using TiO2, demonstrating the compound's utility in environmental remediation through the degradation of pollutants (Torimoto et al., 1996).

Prodrug Forms for Amides

Kahns and Bundgaard (1991) studied the chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl derivatives of benzamide, assessing their suitability as prodrugs. This research highlights the potential of modifying benzamide structures to improve drug delivery and efficacy (Kahns & Bundgaard, 1991).

Synthesis and Characterization of Radiotracers

Gao et al. (2018) synthesized carbon-11 labeled CK1 inhibitors based on the benzamide structure, for potential use in PET imaging of Alzheimer's disease. This underscores the importance of benzamide derivatives in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,24)10-9-15-5-4-6-17(11-15)20(23)22(3)13-16-7-8-18-19(12-16)26-14-25-18/h4-8,11-12,24H,9-10,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTYLUGXSCAJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)